molecular formula C10H11N B15247370 1-(2-Ethynylphenyl)-N-methylmethanamine

1-(2-Ethynylphenyl)-N-methylmethanamine

Cat. No.: B15247370
M. Wt: 145.20 g/mol
InChI Key: YINGEFHPYGKJND-UHFFFAOYSA-N
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Description

1-(2-Ethynylphenyl)-N-methylmethanamine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)-N-methylmethanamine typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-bromo-1-iodobenzene and an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethynylphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Ethynylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-Ethynylphenyl)-N-methylacetamide
  • N-(2-Ethynylphenyl)-N-methylbenzamide
  • N-(2-Ethynylphenyl)-N-methylpropanamide

Comparison: 1-(2-Ethynylphenyl)-N-methylmethanamine is unique due to its specific structural features, such as the presence of a methylmethanamine moiety. This distinguishes it from other similar compounds, which may have different substituents on the phenyl ring or variations in the amine group.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-ethynylphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H11N/c1-3-9-6-4-5-7-10(9)8-11-2/h1,4-7,11H,8H2,2H3

InChI Key

YINGEFHPYGKJND-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1C#C

Origin of Product

United States

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